Isomogroside V is extracted from the fruit of Siraitia grosvenorii, which is native to southern China. The fruit has been traditionally used in Chinese medicine for its sweetening properties and health benefits. The extraction process typically involves solvent extraction methods, followed by purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound.
Isomogroside V is classified as a triterpenoid glycoside. It is characterized by its complex structure, which includes multiple sugar moieties attached to a triterpenoid backbone. This classification places it among other mogrosides, which are known for their sweetening capabilities and potential therapeutic effects.
The synthesis of Isomogroside V can be approached through various methods, primarily focusing on enzymatic and chemical synthesis techniques.
The enzymatic approach often yields higher specificity and fewer side products compared to chemical synthesis. For example, the use of recombinant enzymes from S. grosvenorii can facilitate the glycosylation process effectively. Chemical synthesis may involve protecting group strategies to ensure selective reactions at various functional groups.
The molecular formula of Isomogroside V is . Its structure consists of a complex arrangement of sugar units attached to a triterpenoid skeleton, which contributes to its sweet taste and biological activities.
Isomogroside V undergoes various chemical reactions typical for glycosides, including hydrolysis under acidic conditions, leading to the release of its sugar components and aglycone.
The mechanism of action for Isomogroside V primarily involves its interaction with sweetness receptors in the human body, specifically the T1R2/T1R3 receptor complex. This interaction triggers a sweet taste sensation without significantly impacting blood glucose levels.
Studies indicate that Isomogroside V may also exhibit antioxidant properties and contribute to metabolic health by modulating glucose metabolism . Its unique structure allows it to mimic sugars while providing fewer calories.
Isomogroside V has gained attention for its potential applications in various fields:
Isomogroside V is a cucurbitane-type triterpenoid glycoside predominantly isolated from the fruits of Siraitia grosvenorii (commonly known as monk fruit or Luo Han Guo), a perennial vine native to southern China, particularly Guangxi, Guizhou, and Hunan provinces [1] [4] [9]. This species belongs to the Cucurbitaceae family and thrives in subtropical climates at altitudes of 200–800 meters [4] [9]. Isomogroside V co-occurs with structurally related mogrosides (e.g., Mogroside V, Siamenoside I) in the fruit’s flesh, constituting part of the "mogroside" sweetening compounds. The total mogroside content in dried fruit ranges from 3.8% to 4.5%, with Isomogroside V representing a minor but significant isomer of Mogroside V [3] [8] [9]. Its concentration varies with fruit maturity, cultivation practices, and post-harvest processing. Studies using High-Performance Thin-Layer Chromatography (HPTLC) confirm that low-temperature drying methods (e.g., freeze-drying) better preserve Isomogroside V compared to traditional high-temperature techniques, which degrade thermolabile glycosides [8].
Table 1: Distribution of Key Mogrosides in Siraitia grosvenorii Fruit
| Mogroside | Relative Abundance (%) | Primary Location in Fruit |
|---|---|---|
| Mogroside V | 0.8–1.3 | Pulp |
| Isomogroside V | 0.2–0.5 | Pulp |
| Siamenoside I | 0.1–0.3 | Pulp |
| Mogroside IV | 0.5–0.8 | Pulp/Seeds |
Data compiled from [3] [8] [9]
The use of Siraitia grosvenorii fruits dates back over 300 years in Traditional Chinese Medicine (TCM), where it was termed "Luo Han Guo" and documented in Qing dynasty medical texts like "Xiu Ren Xian Zhi" and "Chong Xiu Lin Gui Xian Zhi" [2] [10]. Historical records indicate that Buddhist monks (Luohan) in Guangxi cultivated the fruit for medicinal preparations, earning it the name "monk fruit" [10]. Ethnopharmacological applications focused on:
Isomogroside V, though not isolated until modern times, contributed to these effects as part of the crude mogroside fraction. The fruit was classified among "medicine food homology" plants in China, permitting dual use in dietary and therapeutic contexts [2] [9]. Its introduction to Western science began in the 1930s via National Geographic expeditions, but chemical characterization of individual mogrosides like Isomogroside V only emerged in the 1980s [4] [10].
Table 2: Historical Uses of Siraitia grosvenorii in Traditional Medicine
| Application | Preparation Method | Documented Use |
|---|---|---|
| Respiratory Tonic | Aqueous extract of dried fruit | Treatment of tuberculosis and whooping cough |
| Throat Soother | Fruit steeped in hot water | Relief of sore throat and hoarseness |
| Digestive Aid | Raw fruit or concentrated paste | Alleviation of constipation |
| Sweetening Agent | Crushed fruit in teas | Sugar substitute for diabetic patients |
Data derived from [2] [4] [10]
Isomogroside V is a structural isomer of Mogroside V, sharing the molecular formula C₆₀H₁₀₂O₂₉ and mogrol aglycone core but differing in glycosylation patterns [3] [7] [9]. Key distinctions include:1. Glycosylation Sites:- Mogroside V: Features β-(1→6)-linked glucose residues at both the C3 and C24 hydroxyl groups of mogrol, with a trisaccharide chain (Glc-Glc-Glc) at C3 and a disaccharide (Glc-Glc) at C24 [3] [9].- Isomogroside V: Contains a trisaccharide at C24 and a disaccharide at C3, reversing Mogroside V’s sugar arrangement [8] [9]. This configuration alters its three-dimensional conformation and hydrogen-bonding capacity.2. Stereochemistry: Both compounds exhibit β-glycosidic linkages but differ in spatial orientation due to the distinct positions of bulky trisaccharide groups, affecting solubility and sweetness potency [6] [9].3. Comparison to Other Mogrosides:- Siamenoside I: A tetraglycoside with glucose and rhamnose units, yielding higher sweetness intensity [9].- Mogroside IV: A diglycoside lacking the third glucose moiety, reducing sweetness [3].
Enzymatic studies reveal that Isomogroside V arises from regioselective glycosylation by uridine diphosphate (UDP)-glycosyltransferases (UGTs), particularly SgUGT94-289-3, which catalyzes glucose attachment to C24 before C3 during mogroside biosynthesis [6]. Analytical differentiation relies on techniques like HPTLC and NMR spectroscopy, where Isomogroside V displays distinct Rf values (0.45 vs. 0.52 for Mogroside V) and characteristic chemical shifts at δ 106.2 ppm (C1 of glucose at C24) in ¹³C-NMR spectra [8] [9].
Table 3: Structural and Physicochemical Properties of Key Mogrosides
| Property | Isomogroside V | Mogroside V | Siamenoside I |
|---|---|---|---|
| Molecular Formula | C₆₀H₁₀₂O₂₉ | C₆₀H₁₀₂O₂₉ | C₅₄H₉₂O₂₄ |
| Glycosylation | Trisaccharide at C24 | Trisaccharide at C3 | Tetrasaccharide at C3 |
| Molecular Weight | 1,287.4 g/mol | 1,287.4 g/mol | 1,121.3 g/mol |
| Relative Sweetness | ~250× sucrose | ~400× sucrose | ~500× sucrose |
| HPTLC Rf Value | 0.45 | 0.52 | 0.38 |
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